Cas no 84538-49-8 (Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI))

Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI) structure
84538-49-8 structure
Nombre del producto:Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI)
Número CAS:84538-49-8
MF:C13H15NO2
Megavatios:217.263703584671
CID:2855931
PubChem ID:13065824

Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI) Propiedades químicas y físicas

Nombre e identificación

    • 2-(1-Piperidinylcarbonyl)benzaldehyde (ACI)
    • Piperidine, 1-(2-formylbenzoyl)- (9CI)
    • 2-(Piperidine-1-carbonyl)benzaldehyde
    • 2-(1-PIPERIDINYLCARBONYL)-BENZALDEHYDE
    • MFCD16037343
    • EN300-6736678
    • P2750
    • Z1067995168
    • starbld0015658
    • 84538-49-8
    • SCHEMBL22551122
    • Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI)
    • Renchi: 1S/C13H15NO2/c15-10-11-6-2-3-7-12(11)13(16)14-8-4-1-5-9-14/h2-3,6-7,10H,1,4-5,8-9H2
    • Clave inchi: MSMQOKAJYOPMIZ-UHFFFAOYSA-N
    • Sonrisas: O=CC1C(C(N2CCCCC2)=O)=CC=CC=1

Atributos calculados

  • Calidad precisa: 217.110278721g/mol
  • Masa isotópica única: 217.110278721g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 3
  • Complejidad: 259
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 37.4Ų
  • Xlogp3: 1.7

Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI) PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-6736678-1.0g
2-(piperidine-1-carbonyl)benzaldehyde
84538-49-8 95%
1.0g
$900.0 2023-07-10
Enamine
EN300-6736678-10.0g
2-(piperidine-1-carbonyl)benzaldehyde
84538-49-8 95%
10.0g
$3868.0 2023-07-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2750-5G
2-(Piperidine-1-carbonyl)benzaldehyde
84538-49-8 >95.0%(GC)
5g
¥4140.00 2024-04-15
Enamine
EN300-6736678-0.05g
2-(piperidine-1-carbonyl)benzaldehyde
84538-49-8 95%
0.05g
$209.0 2023-07-10
Enamine
EN300-6736678-0.5g
2-(piperidine-1-carbonyl)benzaldehyde
84538-49-8 95%
0.5g
$702.0 2023-07-10
Aaron
AR01XG0I-100mg
2-(Piperidine-1-carbonyl)benzaldehyde
84538-49-8 95%
100mg
$454.00 2025-02-14
Aaron
AR01XG0I-500mg
2-(Piperidine-1-carbonyl)benzaldehyde
84538-49-8 95%
500mg
$991.00 2025-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594343-1g
2-(Piperidine-1-carbonyl)benzaldehyde
84538-49-8 98%
1g
¥2457.00 2024-07-28
1PlusChem
1P01XFS6-1g
2-(Piperidine-1-carbonyl)benzaldehyde
84538-49-8 95%
1g
$1175.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594343-5g
2-(Piperidine-1-carbonyl)benzaldehyde
84538-49-8 98%
5g
¥8450.00 2024-07-28

Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI) Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium iodide
2.1 -
Referencia
Effect of nucleophilicity and leaving group ability on the SN2 reactions of amines with (acyloxy)alkyl α-halides: a product distribution study
Sloan, Kenneth B.; et al, Journal of Organic Chemistry, 1983, 48(5), 635-40

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Selectfluor Catalysts: Dirhodium tetraacetate Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  7 h, 110 °C; 110 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Development of Rhodium(II)-Catalyzed Chemoselective C(sp3)H Oxygenation
Lin, Yun; et al, Chemistry - A European Journal, 2015, 21(42), 14937-14942

Synthetic Routes 3

Condiciones de reacción
Referencia
Effect of nucleophilicity and leaving group ability on the SN2 reactions of amines with (acyloxy)alkyl α-halides: a product distribution study
Sloan, Kenneth B.; et al, Journal of Organic Chemistry, 1983, 48(5), 635-40

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Iodobenzene diacetate Solvents: Dichloromethane ;  rt; 3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Solvents: Acetonitrile ;  12 h, 50 °C
Referencia
2-Formyl Benzamides from an N-Phthalimidoyl Sulfoximine
Tu, Yongliang; et al, Advanced Synthesis & Catalysis, 2022, 364(9), 1522-1525

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Chloroform
Referencia
The investigation of nucleophilic reactions of 3-bromo(or chloro)phthalide with amines
Desai, R. A.; et al, Indian Journal of Chemistry, 1999, (7), 810-813

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Potassium tetrachloroaurate Solvents: Acetonitrile ,  Water ;  12 h, 40 °C
Referencia
Gold-catalyzed amide synthesis from aldehydes and amines in aqueous medium
Li, Gai-Li; et al, Chemical Communications (Cambridge, 2012, 48(34), 4112-4114

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Iron chloride (FeCl3) ,  Thionyl chloride
2.1 -
Referencia
Effect of nucleophilicity and leaving group ability on the SN2 reactions of amines with (acyloxy)alkyl α-halides: a product distribution study
Sloan, Kenneth B.; et al, Journal of Organic Chemistry, 1983, 48(5), 635-40

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  12 h, 50 °C
Referencia
2-Formyl Benzamides from an N-Phthalimidoyl Sulfoximine
Tu, Yongliang; et al, Advanced Synthesis & Catalysis, 2022, 364(9), 1522-1525

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Ethanol ;  16 - 20 h, reflux
Referencia
Genotoxicity, antifungal and antibacterial activity of newly synthesized N-(3-phthalidyl)amines and o-benzoyl benzamide derivatives
Maslat, Ahmed O.; et al, Toxicological and Environmental Chemistry, 2003, 85(4-6), 149-157

Synthetic Routes 10

Condiciones de reacción
Referencia
Effect of nucleophilicity and leaving group ability on the SN2 reactions of amines with (acyloxy)alkyl α-halides: a product distribution study
Sloan, Kenneth B.; et al, Journal of Organic Chemistry, 1983, 48(5), 635-40

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  5 h, reflux
2.1 Solvents: Ethanol ;  16 - 20 h, reflux
Referencia
Genotoxicity, antifungal and antibacterial activity of newly synthesized N-(3-phthalidyl)amines and o-benzoyl benzamide derivatives
Maslat, Ahmed O.; et al, Toxicological and Environmental Chemistry, 2003, 85(4-6), 149-157

Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI) Raw materials

Benzaldehyde, 2-(1-piperidinylcarbonyl)- (ACI) Preparation Products

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:84538-49-8)
A1051839
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):156.0/519.0